Cyclopentyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate
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Overview
Description
Cyclopentyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate is a complex organic compound featuring a cyclopentyl group attached to a carbamate moiety, which is further linked to a thiazole ring substituted with two methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through a cyclization reaction involving sulfur and nitrogen-containing precursors. The methylsulfanyl groups are introduced via nucleophilic substitution reactions. The final step involves the formation of the carbamate linkage through a reaction between cyclopentyl isocyanate and the thiazole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Cyclopentyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopentyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The methylsulfanyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]urea: Similar structure but with a urea linkage instead of a carbamate.
Cyclopentyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]thiocarbamate: Contains a thiocarbamate group instead of a carbamate.
Uniqueness
Cyclopentyl [3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbamate group may enhance its stability and solubility compared to similar compounds.
Properties
IUPAC Name |
cyclopentyl N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S3/c1-16-9-8(10(17-2)18-13-9)12-11(14)15-7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTDGGFVTLJCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NS1)SC)NC(=O)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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